N-(5-Bromopyrimidin-2-yl)acetamide
CAS No.: 180530-15-8
Cat. No.: VC21082450
Molecular Formula: C6H6BrN3O
Molecular Weight: 216.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 180530-15-8 |
---|---|
Molecular Formula | C6H6BrN3O |
Molecular Weight | 216.04 g/mol |
IUPAC Name | N-(5-bromopyrimidin-2-yl)acetamide |
Standard InChI | InChI=1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11) |
Standard InChI Key | LKFUSWVVQGECDI-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=NC=C(C=N1)Br |
Canonical SMILES | CC(=O)NC1=NC=C(C=N1)Br |
Introduction
Chemical Identity and Structural Properties
N-(5-Bromopyrimidin-2-yl)acetamide is characterized by a pyrimidine ring with a bromine atom at the 5-position and an acetamide group attached to the 2-position. This molecular arrangement confers distinct reactivity patterns that are instrumental to its utility in organic synthesis and drug development.
Fundamental Chemical Parameters
The compound possesses well-defined chemical parameters that establish its identity and physical properties, as summarized in Table 1.
Table 1: Chemical Identity and Properties of N-(5-Bromopyrimidin-2-yl)acetamide
Parameter | Value |
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CAS Registry Number | 180530-15-8 |
Molecular Formula | C₆H₆BrN₃O |
Molecular Weight | 216.04 g/mol |
IUPAC Name | N-(5-bromopyrimidin-2-yl)acetamide |
InChI | InChI=1S/C6H6BrN3O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11) |
InChIKey | QCEWICRFGKXCAT-UHFFFAOYSA-N |
SMILES Notation | CC(=O)NC1=CN=C(N=C1)Br |
Physical Appearance | Solid |
The molecular structure features a pyrimidine ring with nitrogen atoms at positions 1 and 3, a bromine substituent at position 5, and an acetamide group (CH₃CONH-) attached to position 2 . This arrangement creates an electron-deficient heterocyclic system with distinct reactivity patterns.
Spectroscopic Characteristics
Spectroscopic data for N-(5-Bromopyrimidin-2-yl)acetamide provides essential information for structure verification and purity assessment. While comprehensive spectral data is limited in the available literature, typical characteristic signals can be inferred based on structural features:
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¹H NMR: Expected to show signals for the methyl group of the acetamide (approximately δ 2.0-2.5 ppm), aromatic protons of the pyrimidine ring (δ 8.0-9.0 ppm), and the NH proton of the acetamide group (δ 10.0-12.0 ppm).
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¹³C NMR: Anticipated to display signals for the methyl carbon (around δ 23-25 ppm), carbonyl carbon (δ 168-170 ppm), and the pyrimidine carbon atoms (δ 115-160 ppm).
Synthesis and Preparation Methods
The synthesis of N-(5-Bromopyrimidin-2-yl)acetamide typically involves the acetylation of 5-bromopyrimidin-2-amine or selective bromination of N-(pyrimidin-2-yl)acetamide. These approaches leverage established methods in heterocyclic chemistry to achieve regioselective functionalization.
Acetylation of 5-Bromopyrimidin-2-amine
The most direct synthetic route involves the acetylation of 5-bromopyrimidin-2-amine using acetylating agents such as acetic anhydride or acetyl chloride. This method parallels the acetylation procedures documented for similar pyridine derivatives .
The reaction typically proceeds as follows:
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5-Bromopyrimidin-2-amine is treated with an acetylating agent (acetic anhydride or acetyl chloride)
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The reaction is conducted in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct
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The reaction mixture is typically stirred at room temperature or gently heated
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The product is isolated through extraction and purification methods such as recrystallization
This approach is analogous to the documented synthesis of N-(5-bromopyridin-2-yl)acetamide, which has been prepared through similar acetylation reactions .
Selective Bromination Route
An alternative synthetic strategy involves the selective bromination of N-(pyrimidin-2-yl)acetamide at the 5-position using brominating agents such as N-bromosuccinimide (NBS):
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N-(Pyrimidin-2-yl)acetamide is dissolved in a suitable solvent (typically chloroform or dichloromethane)
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N-Bromosuccinimide is added, often with the reaction conducted in darkness to prevent radical-mediated side reactions
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The reaction mixture is stirred for several hours (typically 15-18 hours)
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After completion, the product is isolated through extraction and purification
This approach is comparable to the documented bromination of 2-amino-4-methylpyrimidine to form 5-bromo-4-methylpyrimidin-2-amine, which demonstrates the feasibility of selective bromination at the 5-position of pyrimidine derivatives .
Chemical Reactivity
Nucleophilic Aromatic Substitution Reactions
The bromine atom at the 5-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution reactions. This reactivity is enhanced by the electron-deficient nature of the pyrimidine ring, which activates the carbon-bromine bond toward nucleophilic attack.
Table 2: Potential Nucleophilic Substitution Reactions
Nucleophile | Conditions | Expected Product | Potential Application |
---|---|---|---|
Amines | Base, elevated temperature | 5-Aminopyrimidine derivatives | Synthesis of bioactive compounds |
Alkoxides | Alcoholic solvent, base | 5-Alkoxypyrimidine derivatives | Modulation of physicochemical properties |
Thiols | Base, polar solvent | 5-Sulfanylpyrimidine derivatives | Creation of metal-binding ligands |
Amide Functionality Reactions
The acetamide group can undergo various transformations:
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Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to regenerate the amino group, making it valuable as a protecting group in synthetic sequences.
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Dehydration: When treated with dehydrating agents, the acetamide can be converted to nitrile derivatives.
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Transamidation: The acetamide can participate in transamidation reactions with other amines under appropriate conditions.
Structural Analysis
The structural characteristics of N-(5-Bromopyrimidin-2-yl)acetamide have significant implications for its physicochemical properties and interactions. While no crystal structure of this exact compound was available in the search results, insights can be drawn from the crystallographic data of the closely related compound N-(5-bromopyridin-2-yl)acetamide .
Molecular Geometry and Packing
Based on the structural data for N-(5-bromopyridin-2-yl)acetamide, it can be inferred that:
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The pyrimidine ring and acetamide group likely adopt a nearly coplanar arrangement, with a small dihedral angle between them (approximately 7-8° as observed in the pyridine analog) .
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The molecular packing is likely stabilized by intermolecular hydrogen bonds, particularly involving the N-H of the acetamide group and the carbonyl oxygen of adjacent molecules.
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The formation of supramolecular chains through hydrogen bonding networks would be expected, similar to the110 chains observed in the crystal structure of N-(5-bromopyridin-2-yl)acetamide .
Comparison with Related Compounds
To better understand the properties and potential applications of N-(5-Bromopyrimidin-2-yl)acetamide, it is instructive to compare it with structurally related compounds.
Structural Analogs
Table 3: Comparison of N-(5-Bromopyrimidin-2-yl)acetamide with Related Compounds
Compound | Molecular Formula | CAS Number | Key Structural Difference | Significance |
---|---|---|---|---|
N-(5-Bromopyridin-2-yl)acetamide | C₇H₇BrN₂O | N/A | Pyridine vs. Pyrimidine ring | Different electron distribution and hydrogen bonding capabilities |
N-(2-Bromopyrimidin-5-yl)acetamide | C₆H₆BrN₃O | 1209458-44-5 | Bromine at 2-position vs. 5-position | Altered reactivity and substitution patterns |
N-(5-Bromothiophen-2-yl)acetamide | C₆H₆BrNOS | 68236-26-0 | Thiophene vs. Pyrimidine ring | Different electronic properties and reactivity |
The positional isomer N-(2-Bromopyrimidin-5-yl)acetamide exhibits different chemical reactivity due to the altered position of the bromine atom, which influences the electronic distribution within the pyrimidine ring .
Supplier Catalog Reference | Purity | Typical Package Sizes | Delivery Timeframe (as of April 2025) |
---|---|---|---|
54-OR91649 | 95% | 1g, 5g, 10g | Approximately 2 weeks |
10-F210957 | 95.0% | 1g, 5g, 10g | Approximately 2-3 weeks |
N/A | 98% | 1g | Typically in stock |
Future Research Directions
The continued exploration of N-(5-Bromopyrimidin-2-yl)acetamide holds promise for several research avenues:
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Development of novel synthetic methodologies: Further refinement of selective functionalization methods could expand the utility of this compound as a synthetic intermediate.
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Exploration of supramolecular assemblies: Investigation of co-crystal formation with complementary hydrogen-bonding partners could lead to materials with interesting mechanical properties, similar to those observed with related pyridine derivatives .
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Structure-activity relationship studies: Systematic modification of the basic scaffold could yield insights into the relationship between structural features and biological activity in pyrimidine-based compounds.
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Catalytic applications: Exploration of the compound's potential as a ligand in metal-catalyzed transformations, leveraging the coordinating ability of the pyrimidine nitrogen atoms.
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